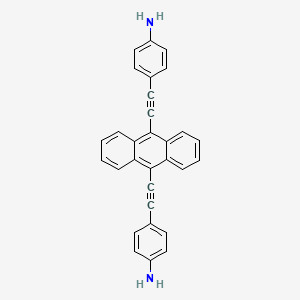
9,10-Bis(4-aminophenylethynyl)anthracene
Overview
Description
9,10-Bis(4-aminophenylethynyl)anthracene is a useful research compound. Its molecular formula is C30H20N2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Photophysical Properties : A study by Hur et al. (2011) focused on the electronic and photophysical properties of derivatives of 9,10-bis(phenylethynyl)anthracene. They found that substitution at the 9,10-positions of the anthracene ring enhanced J-aggregated intermolecular interactions, which is significant for applications in thin-film transistor devices due to higher hole mobility (Hur et al., 2011).
Photocatalytic Applications : Noto et al. (2018) discovered that 9,10-bis(di(p-tert-butylphenyl)amino)anthracene serves as an effective photocatalyst for radical fluoroalkylation under visible light irradiation. This demonstrates its potential in photocatalytic applications and in the generation of versatile fluoroalkyl radicals (Noto et al., 2018).
Chemiluminescence and Fluorescent Materials : Hanhela and Paul (1981) conducted a detailed synthesis of 9,10-bis(phenylethynyl)anthracene to explore its use as a fluorescent material for peroxyoxalate chemiluminescence (Hanhela & Paul, 1981).
Self-Assembly and Aggregate Morphology : Lübtow et al. (2017) reported on the self-assembly of 9,10-Bis(phenylethynyl) anthracene derivatives, revealing how π-π and hydrogen-bonding interactions influence their aggregate morphology and self-assembly mechanism. This finding is crucial for applications in materials science and nanotechnology (Lübtow et al., 2017).
Electrochemiluminescence in Sensory Detection : Xiao et al. (2014) developed organic nanoparticles of 9,10-bis(phenylethynyl)anthracene, demonstrating their potential as electrochemiluminescent emitters for sensory detection of amines (Xiao et al., 2014).
Optoelectronic Properties and Fluorescent Dyes : Danel and Lin (2002) synthesized novel 9,10-bis(phenylethynyl)anthracenes, which exhibit high fluorescent quantum efficiencies and are potential candidates for optoelectronic devices and fluorescent dyes (Danel & Lin, 2002).
Host Materials for Electroluminescent Devices : Yu et al. (2002) studied diaminoanthracene derivatives, including 9,10-bis(phenylamino)anthracenes, as high-performance green host electroluminescent materials, highlighting their potential in device fabrication (Yu et al., 2002).
properties
IUPAC Name |
4-[2-[10-[2-(4-aminophenyl)ethynyl]anthracen-9-yl]ethynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-12,15-18H,31-32H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAYJVIBVPCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)N)C#CC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8259807.png)
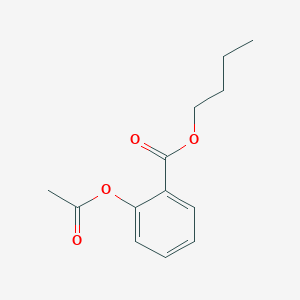

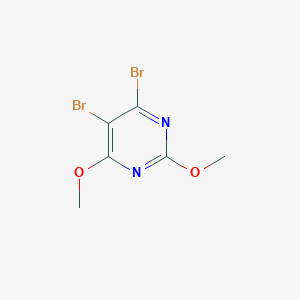
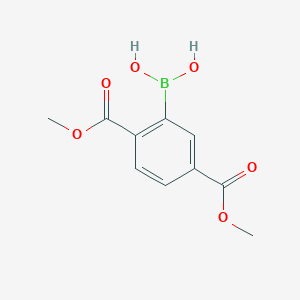
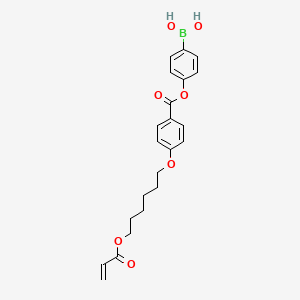
![B-[5-(Aminocarbonyl)-2-methylphenyl]boronic acid](/img/structure/B8259858.png)
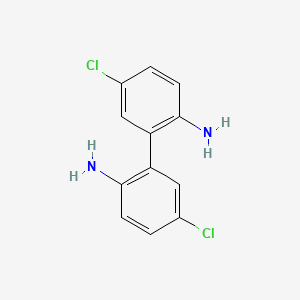
![5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B8259868.png)

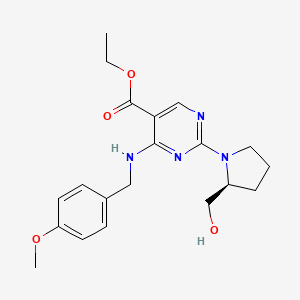

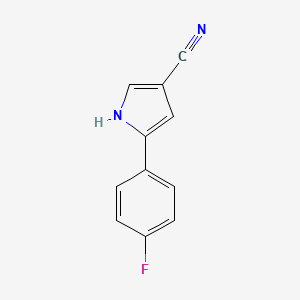
![4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259910.png)